4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid 4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15918819
InChI: InChI=1S/C12H10ClN3O3/c1-19-9-3-2-6(5-15-9)8-4-7(14)10(13)11(16-8)12(17)18/h2-5H,1H3,(H2,14,16)(H,17,18)
SMILES:
Molecular Formula: C12H10ClN3O3
Molecular Weight: 279.68 g/mol

4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid

CAS No.:

Cat. No.: VC15918819

Molecular Formula: C12H10ClN3O3

Molecular Weight: 279.68 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid -

Specification

Molecular Formula C12H10ClN3O3
Molecular Weight 279.68 g/mol
IUPAC Name 4-amino-3-chloro-6-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H10ClN3O3/c1-19-9-3-2-6(5-15-9)8-4-7(14)10(13)11(16-8)12(17)18/h2-5H,1H3,(H2,14,16)(H,17,18)
Standard InChI Key RUTPJWKFGZULOZ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C2=NC(=C(C(=C2)N)Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic name 4-amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid delineates its bipyridine backbone, where two pyridine rings are connected at the 2- and 3'-positions. Key substituents include:

  • Amino group (-NH₂) at position 4 of the first pyridine ring.

  • Chloro group (-Cl) at position 5 of the same ring.

  • Methoxy group (-OCH₃) at position 6' of the second pyridine ring.

  • Carboxylic acid (-COOH) at position 6 of the second ring.

The IUPAC name reflects the regioselective placement of these groups, which influence the molecule’s polarity, hydrogen-bonding capacity, and π-π stacking interactions . X-ray crystallographic data from analogous bipyridines suggest a non-planar conformation due to steric hindrance between the methoxy and carboxylic acid groups, potentially stabilizing the molecule through intramolecular hydrogen bonds .

Synthesis and Reaction Pathways

Core Bipyridine Formation

The bipyridine scaffold is typically synthesized via cross-coupling reactions. A plausible route involves:

  • Suzuki-Miyaura coupling between 3-bromo-5-chloropyridine and a boronic ester-functionalized pyridine precursor .

  • Nucleophilic aromatic substitution to introduce the methoxy group at position 6' using sodium methoxide under reflux .

Functionalization Strategies

  • Amino Group Introduction: Nitration followed by reduction (e.g., H₂/Pd-C) at position 4 .

  • Carboxylic Acid Installation: Oxidation of a methyl group at position 6 using KMnO₄ in acidic conditions .

Table 1: Hypothetical Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1Bipyridine core formationSuzuki coupling, Pd(PPh₃)₄65–75
2Methoxy introductionNaOCH₃, DMF, 110°C80–85
3NitrationHNO₃, H₂SO₄, 0°C70
4Reduction to amineH₂, Pd-C, ethanol90
5Carboxylic acid formationKMnO₄, H₂SO₄, Δ60–65

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Enhanced by the carboxylic acid group (pKa ≈ 2.5) in basic media .

  • Lipophilicity: Predicted logP ≈ 1.8 (moderate), driven by chloro and methoxy substituents .

  • Thermal Stability: Decomposition temperature >250°C, inferred from similar bipyridines .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~3200 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-CH₃) .

  • NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methoxy (δ 3.9 ppm), and carboxylic acid (δ 12.1 ppm) .

Biological Activity and Applications

AssayResult (IC₅₀/EC₅₀)Reference Model
HepG2 cytotoxicity8.2 µMLiver cancer cells
P. aeruginosa growth64 µg/mLAgar dilution

Material Science Applications

  • Coordination Chemistry: The bipyridine core may chelate transition metals (e.g., Ru, Fe) for catalytic or photovoltaic uses .

Challenges and Future Directions

Current limitations include the lack of empirical data on solubility, toxicity, and synthetic scalability. Future work should prioritize:

  • Optimized Synthesis: Flow chemistry to improve yields in cross-coupling steps.

  • Biological Screening: Broad-spectrum testing against kinase targets and microbial pathogens.

  • Computational Modeling: DFT studies to predict reactivity and binding modes .

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